4-(2-bromoacetyl)benzoic Acid
Overview
Description
4-(2-Bromoacetyl)benzoic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It is a phenacyl bromide derivative, commonly used in the preparation of thiazole derivatives, which are known for their antiviral properties . This compound is primarily used for research purposes in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of thiazole derivatives as anti-viral inhibitors , suggesting that it may interact with viral proteins or enzymes.
Biochemical Pathways
Given its potential use in the synthesis of antiviral agents , it might be involved in pathways related to viral replication or protein synthesis
Result of Action
As a potential precursor for antiviral agents , it might interfere with viral replication or protein synthesis, leading to the inhibition of viral growth
Preparation Methods
The synthesis of 4-(2-bromoacetyl)benzoic acid typically involves the bromination of 4-acetylbenzoic acid. One common method includes the following steps :
Dissolution: 4-acetylbenzoic acid is dissolved in a suitable solvent, such as methanol.
Bromination: The solution is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(2-Bromoacetyl)benzoic acid undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common reagents used in these reactions include bases, acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Bromoacetyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: Research involving this compound focuses on its potential antiviral properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(2-Bromoacetyl)benzoic acid can be compared with other similar compounds, such as :
4-(2-Bromoethyl)benzoic acid: Similar in structure but with an ethyl group instead of an acetyl group.
3-(2-Bromoacetyl)benzoic acid: Similar but with the bromoacetyl group in a different position on the benzene ring.
This compound methyl ester: The methyl ester derivative of the compound.
These compounds share similar reactivity but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and chemical behavior .
Properties
IUPAC Name |
4-(2-bromoacetyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLKKVZTJBBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373578 | |
Record name | 4-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-90-5 | |
Record name | 4-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20099-90-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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